molecular formula C12H20NO2PS B14673447 Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester CAS No. 34256-72-9

Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester

Cat. No.: B14673447
CAS No.: 34256-72-9
M. Wt: 273.33 g/mol
InChI Key: UQCSBIPNQSCJAS-UHFFFAOYSA-N
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Description

Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester typically involves the reaction of methylphosphonothioic acid with ethyl alcohol and 2-(methylphenylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of cholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system. By inhibiting cholinesterase, it leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and potentially toxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylphosphonothioic acid O-ethyl S-(2-(methylphenylamino)ethyl) ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual-use nature makes it a compound of interest in both constructive applications and regulatory contexts due to its potential for misuse .

Properties

CAS No.

34256-72-9

Molecular Formula

C12H20NO2PS

Molecular Weight

273.33 g/mol

IUPAC Name

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-methylaniline

InChI

InChI=1S/C12H20NO2PS/c1-4-15-16(3,14)17-11-10-13(2)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

UQCSBIPNQSCJAS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SCCN(C)C1=CC=CC=C1

Origin of Product

United States

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